Cas no 95935-60-7 (3-[Benzo(b)thiophen-2-yl]phenol)

3-[Benzo(b)thiophen-2-yl]phenol is a heterocyclic aromatic compound featuring a benzo[b]thiophene core linked to a phenolic group. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and material science applications. Its conjugated system enhances stability and reactivity, facilitating its use as an intermediate in pharmaceuticals, agrochemicals, and advanced polymers. The phenolic moiety offers functionalization potential for further derivatization, while the benzo[b]thiophene component contributes to π-electron delocalization, useful in optoelectronic materials. High purity and well-defined structural characteristics ensure consistent performance in research and industrial settings. This compound is particularly relevant in developing bioactive molecules and functional materials due to its balanced reactivity and structural versatility.
3-[Benzo(b)thiophen-2-yl]phenol structure
95935-60-7 structure
Product Name:3-[Benzo(b)thiophen-2-yl]phenol
CAS No:95935-60-7
MF:C14H10OS
MW:226.293602466583
MDL:MFCD18312902
CID:2819476
PubChem ID:53218612
Update Time:2025-06-07

3-[Benzo(b)thiophen-2-yl]phenol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-benzothiophen-2-yl)phenol
    • 3-[Benzo(b)thiophen-2-yl]phenol
    • DTXSID80683532
    • AKOS015898815
    • BS-29855
    • 3-(Benzo[b]thiophen-2-yl)phenol
    • MFCD18312902
    • DTXCID80634281
    • 95935-60-7
    • MDL: MFCD18312902
    • Inchi: 1S/C14H10OS/c15-12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)16-14/h1-9,15H
    • InChI Key: WSPADDSVEQESNR-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C=C1C1C=CC=C(C=1)O

Computed Properties

  • Exact Mass: 226.04523611Da
  • Monoisotopic Mass: 226.04523611Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 48.5Ų

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3-[Benzo(b)thiophen-2-yl]phenol Suppliers

Amadis Chemical Company Limited
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(CAS:95935-60-7)3-[Benzo(b)thiophen-2-yl]phenol
Order Number:A1196097
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:29
Price ($):176.0/377.0
Email:sales@amadischem.com

Additional information on 3-[Benzo(b)thiophen-2-yl]phenol

Professional Introduction to 3-[Benzo(b)thiophen-2-yl]phenol (CAS No. 95935-60-7)

3-[Benzo(b)thiophen-2-yl]phenol, identified by its Chemical Abstracts Service number CAS No. 95935-60-7, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aromatic molecule has garnered considerable attention due to its unique structural properties and potential applications in drug discovery and development. The compound features a benzo[b]thiophene core linked to a phenolic group, which suggests a rich chemical diversity and reactivity that can be exploited for therapeutic purposes.

The benzo[b]thiophene scaffold is a well-known motif in medicinal chemistry, frequently encountered in biologically active molecules. Its structural framework contributes to favorable pharmacokinetic properties, including reasonable solubility and metabolic stability. The presence of the phenolic hydroxyl group in 3-[Benzo(b)thiophen-2-yl]phenol further enhances its potential as a pharmacophore, enabling various chemical modifications and interactions with biological targets.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of such compounds in the design of novel therapeutic agents. The structural features of 3-[Benzo(b)thiophen-2-yl]phenol make it an attractive candidate for further investigation, particularly in the context of developing small-molecule inhibitors for enzymes and receptors involved in critical biological pathways.

In particular, studies have demonstrated that derivatives of benzo[b]thiophene exhibit promising activity against various diseases, including cancer, inflammation, and neurodegenerative disorders. The phenolic group in 3-[Benzo(b)thiophen-2-yl]phenol can serve as a site for hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity. This property is particularly valuable in the development of targeted therapies where precise interaction with specific biomolecules is essential.

The synthesis of 3-[Benzo(b)thiophen-2-yl]phenol involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the benzo[b]thiophene core efficiently. These techniques not only improve reaction efficiency but also minimize unwanted byproducts, ensuring a cleaner synthetic route.

The compound's potential applications extend beyond traditional pharmaceuticals. Researchers are exploring its utility in materials science, particularly in the development of organic semiconductors and conductive polymers. The conjugated system present in benzo[b]thiophene derivatives contributes to their electronic properties, making them suitable for use in optoelectronic devices.

Epidemiological studies and preclinical trials have begun to shed light on the biological activity of 3-[Benzo(b)thiophen-2-yl]phenol and its derivatives. Initial findings suggest that this compound exhibits moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Additionally, its ability to modulate certain signaling pathways has sparked interest in its potential as an anti-inflammatory agent.

The future direction of research on 3-[Benzo(b)thiophen-2-yl]phenol is likely to focus on expanding its chemical diversity through structural modifications. By introducing different functional groups or altering the benzo[b]thiophene core, scientists aim to enhance its biological activity and develop more effective therapeutic agents. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be crucial in realizing these goals.

In conclusion, 3-[Benzo(b)thiophen-2-yl]phenol (CAS No. 95935-60-7) represents a promising compound with diverse applications in pharmaceuticals and materials science. Its unique structural features and potential biological activities make it an attractive subject for further research. As our understanding of its properties grows, so too will its utility in addressing some of the most pressing challenges in modern medicine.

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Amadis Chemical Company Limited
(CAS:95935-60-7)3-[Benzo(b)thiophen-2-yl]phenol
A1196097
Purity:99%/99%
Quantity:250mg/1g
Price ($):176.0/377.0
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